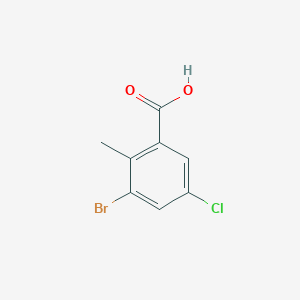3-Bromo-5-chloro-2-methylbenzoic acid
CAS No.: 1403597-47-6
Cat. No.: VC8238184
Molecular Formula: C8H6BrClO2
Molecular Weight: 249.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1403597-47-6 |
|---|---|
| Molecular Formula | C8H6BrClO2 |
| Molecular Weight | 249.49 g/mol |
| IUPAC Name | 3-bromo-5-chloro-2-methylbenzoic acid |
| Standard InChI | InChI=1S/C8H6BrClO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) |
| Standard InChI Key | VXQHVUGUBRYXJJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1Br)Cl)C(=O)O |
| Canonical SMILES | CC1=C(C=C(C=C1Br)Cl)C(=O)O |
Introduction
Key Findings
3-Bromo-5-chloro-2-methylbenzoic acid (CAS: 1403597-47-6) is a halogenated aromatic carboxylic acid derivative with significant utility in medicinal chemistry and material science. Characterized by its molecular formula and molecular weight of 249.49 g/mol, this compound serves as a versatile intermediate in synthesizing inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2) and sodium-glucose cotransporter-2 (SGLT2) . Its synthesis typically involves bromination, chlorination, and oxidation steps, with yields up to 60% under optimized conditions . Safety protocols highlight hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335), necessitating precautions like ventilation and protective equipment .
Structural and Molecular Characteristics
Molecular Architecture
3-Bromo-5-chloro-2-methylbenzoic acid features a benzene ring substituted with bromine (Br) at position 3, chlorine (Cl) at position 5, a methyl group (-CH) at position 2, and a carboxylic acid (-COOH) at position 1. This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .
Table 1: Molecular Properties
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 249.49 g/mol | |
| SMILES | CC1=C(C(=O)O)C(=CC(=C1)Cl)Br | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | 1.9±0.1 g/cm³ (analogous) |
The absence of reported melting/boiling points underscores the need for experimental characterization.
Synthesis and Optimization Strategies
Hydrolysis of Methyl Esters
Alternative routes hydrolyze methyl 3-bromo-2-methylbenzoate using lithium hydroxide () in tetrahydrofuran (THF)/water at 60°C for 16 hours, achieving 91% yield .
Table 2: Synthesis Comparison
| Method | Reagents | Yield | Conditions |
|---|---|---|---|
| Oxidation | KMnO₄, acetone/H₂O | 60% | Reflux, 1 hour |
| Ester Hydrolysis | LiOH, THF/H₂O | 91% | 60°C, 16 hours |
Applications in Pharmaceutical Development
VEGFR-2 Inhibitors
The compound intermediates in synthesizing quinoline amide derivatives, which inhibit VEGFR-2—a target for antiangiogenic cancer therapies. Substitutions at the benzoic acid moiety enhance binding affinity to the receptor’s ATP-binding site .
SGLT2 Inhibitors
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a structural analog, is pivotal in manufacturing SGLT2 inhibitors for diabetes management. The bromo-chloro-methyl motif improves metabolic stability and selectivity .
| Precaution | Action |
|---|---|
| Personal Protection | Gloves, goggles, ventilation |
| First Aid | Rinse skin/eyes, seek medical attention |
| Storage | Sealed, dry, ambient temperature |
Comparative Analysis with Analogous Compounds
3-Bromo-5-chlorobenzoic Acid (CAS: 42860-02-6)
Lacking the methyl group, this analog (, MW: 235.46 g/mol) exhibits reduced steric hindrance, favoring reactions at the carboxylic acid site .
3-Bromo-5-chloro-4-methylbenzoic Acid (CID: 18457795)
The methyl group at position 4 alters electronic distribution, potentially enhancing solubility in nonpolar solvents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume